molecular formula C12H15N3O B7518283 1h-Indazole-3-carboxamide,n-(1-methylpropyl)-

1h-Indazole-3-carboxamide,n-(1-methylpropyl)-

Cat. No.: B7518283
M. Wt: 217.27 g/mol
InChI Key: CUXMEYANNKNRDP-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxamide, N-(1-methylpropyl)- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- can be synthesized through various methods. One common approach involves the reaction of indazole with chlorocarbonyl chloride in the presence of a base to form indazole-3-carbonyl chloride. This intermediate is then reacted with ammonia to yield 1H-indazole-3-carboxamide .

Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal-catalyzed reactions. For instance, a copper acetate-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indazole-3-carboxamide, N-(1-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. Kinases are enzymes that play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- can modulate various cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 1H-Indazole-3-amine
  • 1H-Indazole-3-carboxaldehyde

Uniqueness: 1H-Indazole-3-carboxamide, N-(1-methylpropyl)- stands out due to its specific substitution pattern, which imparts unique biological activities. Unlike its analogs, this compound has shown promising results as a kinase inhibitor, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-butan-2-yl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-8(2)13-12(16)11-9-6-4-5-7-10(9)14-15-11/h4-8H,3H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXMEYANNKNRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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